REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].Cl.[Cl:5][C:6]1[C:11](N)=[C:10]([CH3:13])[CH:9]=[CH:8][CH:7]=1.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:13])[C:11]=1[C:1]#[N:2] |f:0.1,4.5,6.7.8|
|
Name
|
cuprous cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
cuprous chloride
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cuprous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cuprous cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC(=C1N)C
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
diazonium hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring mechanically in a 5 l
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Evolution of heat
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
results
|
Type
|
CUSTOM
|
Details
|
erlenmeyer flask and keeping
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
ADDITION
|
Details
|
Ice is added
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
ADDITION
|
Details
|
This is then added slowly to the
|
Type
|
CUSTOM
|
Details
|
to rise above 5° C
|
Type
|
STIRRING
|
Details
|
The reaction is then stirred at 0°-5° C. for 0.75 hr
|
Duration
|
0.75 h
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam bath at 50° C
|
Type
|
WAIT
|
Details
|
After remaining at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
EXTRACTION
|
Details
|
The distillate (3.5 l.) is extracted with benzene
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 4.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |